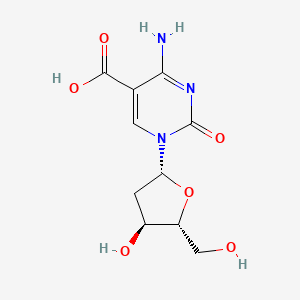
5-Carboxy-2'-deoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carboxy-2’-deoxycytidine is a modified nucleoside derived from 2’-deoxycytidine. It is one of the oxidation products of 5-methyl-2’-deoxycytidine, which is an important epigenetic marker involved in gene regulation. The compound plays a significant role in the epigenetic control cycle, particularly in the context of active DNA demethylation processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-2’-deoxycytidine typically involves the oxidation of 5-methyl-2’-deoxycytidine. One efficient method employs a P(V)-N activation strategy to prepare high-quality 5-carboxyl-2’-deoxycytidine triphosphates. This method has been optimized for gram-scale synthesis from 2’-deoxythymidine .
Industrial Production Methods
While specific industrial production methods for 5-Carboxy-2’-deoxycytidine are not extensively documented, the optimized synthetic routes for gram-scale production suggest potential scalability for industrial applications. The use of high-quality reagents and controlled reaction conditions are crucial for maintaining the purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Carboxy-2’-deoxycytidine undergoes several types of chemical reactions, including:
Decarboxylation: It can undergo decarboxylation to revert to 2’-deoxycytidine, a process that is facilitated by Tet enzymes.
Common Reagents and Conditions
Decarboxylation: The decarboxylation process is facilitated by metabolic labeling and specific cellular conditions.
Major Products Formed
From Oxidation: 5-Carboxy-2’-deoxycytidine is formed from the oxidation of 5-methyl-2’-deoxycytidine.
From Decarboxylation: The major product is 2’-deoxycytidine.
Aplicaciones Científicas De Investigación
5-Carboxy-2’-deoxycytidine has several scientific research applications, including:
Epigenetics: It is a key player in the epigenetic regulation of gene expression, particularly in the demethylation cycle of DNA.
Biological Studies: The compound is used to study the mechanisms of DNA methylation and demethylation in various cell types, including stem cells and neurons.
Medical Research:
Analytical Chemistry: The compound is used in the development of biosensors for detecting DNA modifications.
Mecanismo De Acción
The mechanism of action of 5-Carboxy-2’-deoxycytidine involves its role in the active DNA demethylation process. The compound is formed by the oxidation of 5-methyl-2’-deoxycytidine through the action of Tet enzymes. It can then be decarboxylated to revert to 2’-deoxycytidine, completing the demethylation cycle. This process is crucial for regulating gene expression and maintaining genomic stability .
Comparación Con Compuestos Similares
5-Carboxy-2’-deoxycytidine is similar to other oxidized derivatives of 5-methyl-2’-deoxycytidine, such as:
5-Hydroxymethyl-2’-deoxycytidine: An intermediate in the oxidation process, involved in gene regulation.
5-Formyl-2’-deoxycytidine: Another intermediate that can be further oxidized to form 5-Carboxy-2’-deoxycytidine.
Uniqueness
The uniqueness of 5-Carboxy-2’-deoxycytidine lies in its role in the final step of the oxidation process and its ability to revert to 2’-deoxycytidine through decarboxylation. This makes it a crucial component in the epigenetic regulation of gene expression .
Propiedades
Fórmula molecular |
C10H13N3O6 |
|---|---|
Peso molecular |
271.23 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H13N3O6/c11-8-4(9(16)17)2-13(10(18)12-8)7-1-5(15)6(3-14)19-7/h2,5-7,14-15H,1,3H2,(H,16,17)(H2,11,12,18)/t5-,6+,7+/m0/s1 |
Clave InChI |
FHPQEVWDHUHVGT-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C(=O)O)CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=NC2=O)N)C(=O)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















